Hexaketocyclohexane octahydrate
Description
Contextualization within Oxocarbon Chemistry and Polycarbonyl Compounds
Hexaketocyclohexane (C₆O₆) is theoretically the six-fold ketone of cyclohexane (B81311), classifying it as an oxocarbon—a compound composed solely of carbon and oxygen atoms. wikipedia.org Oxocarbons, which are essentially cyclic polymers of carbon monoxide, are of significant academic interest. wikipedia.orgresearchgate.netresearchgate.net The neutral C₆O₆ molecule is the parent compound in a family that includes the well-known rhodizonate anion (C₆O₆²⁻). wikipedia.org However, the neutral hexaketocyclohexane is predicted to be highly unstable and has only been observed as a fragment in mass spectrometry studies. wikipedia.org
The broader category to which this compound belongs is that of polycarbonyl compounds, which are organic molecules containing multiple carbonyl (C=O) groups. aacrjournals.orggoogle.comnih.gov The chemistry of vicinal polycarbonyl compounds, where carbonyl groups are adjacent, is a field of deep investigation, as each carbonyl group influences the reactivity and properties of its neighbors. researchgate.netacs.org These compounds are of great interest as precursors for a variety of other molecules and materials due to the high reactivity of the carbonyl groups. google.com
Historical Context of Structural Assignment and Subsequent Re-evaluation (e.g., Dodecahydroxycyclohexane Dihydrate)
For a significant period, the commercially available substance labeled "hexaketocyclohexane octahydrate" was presumed to be the octahydrate of cyclohexane-1,2,3,4,5,6-hexone (C₆O₆·8H₂O). wikipedia.orgsigmaaldrich.comnih.gov However, scientific investigations dating back to at least the 1950s began to cast doubt on this structural assignment. wikipedia.org
Definitive structural elucidation came much later. In 2005, crystallographic studies using X-ray diffraction definitively proved that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net This was further corroborated by high-resolution solid-state 13C NMR data. researchgate.netcardiff.ac.ukacs.org The actual structure consists of a cyclohexane ring where each carbon atom is bonded to two hydroxyl (-OH) groups (a geminal diol), and the crystal lattice incorporates two molecules of water. wikipedia.orgwikipedia.orgcardiff.ac.ukacs.org This extensive network of hydroxyl groups results in strong intermolecular hydrogen bonding, which stabilizes the molecule and contributes to its high density of approximately 1.926 g/cm³. cardiff.ac.ukacs.orgevitachem.com Despite this well-established scientific correction, the historical name "this compound" persists in commercial listings and even in some recent scientific literature for consistency, though it is acknowledged as a misnomer. wikipedia.orgacs.org
| Property | Hexaketocyclohexane (Theoretical) | Dodecahydroxycyclohexane Dihydrate (Actual) |
| Molecular Formula | C₆O₆ wikipedia.org | C₆H₁₆O₁₄ nih.gov |
| Structure | Six-membered ring with six ketone groups. wikipedia.org | Six-membered ring with twelve hydroxyl groups and two water molecules in the crystal lattice. wikipedia.orgcardiff.ac.uk |
| Stability | Predicted to be highly unstable. wikipedia.org | A stable solid that decomposes at around 95-99°C. wikipedia.orgsigmaaldrich.com |
| Synonyms | Triquinoyl wikipedia.org | Triquinoyl octahydrate, Cyclohexanehexone (B1329327) octahydrate nih.govontosight.ai |
Current Research Significance and Future Directions
Despite the initial confusion over its structure, dodecahydroxycyclohexane dihydrate has emerged as a valuable and versatile building block in modern chemical synthesis and materials science. sigmaaldrich.comsigmaaldrich.com Its high density of functional groups provides a unique platform for creating complex molecular architectures.
A primary application is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a planar, nitrogen-rich organic semiconductor. sigmaaldrich.comacs.org HAT-CN is used in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The synthesis often involves the condensation reaction of dodecahydroxycyclohexane dihydrate with diaminomaleonitrile (B72808). acs.org
Furthermore, it serves as a key precursor for the development of Covalent Organic Frameworks (COFs). nih.govmdpi.com These are crystalline porous polymers with ordered structures and high surface areas. By reacting dodecahydroxycyclohexane dihydrate with amine-containing molecules, researchers have created COFs with applications in:
Energy Storage: As electrode materials for lithium-ion batteries, where the abundant carbonyl and nitrogen groups (in the resulting COF) can undergo redox reactions, leading to high charge storage capacities. nih.govmsesupplies.com
Photocatalysis: For processes like hydrogen peroxide (H₂O₂) production.
Sensing: In the construction of electrochemical aptasensors for detecting biomarkers like Vascular Endothelial Growth Factor (VEGF165), which is relevant for cancer diagnostics. researchgate.netresearchgate.net
Future research is directed towards leveraging the unique structure of dodecahydroxycyclohexane dihydrate to design novel water-soluble π-conjugated dendritic scaffolds and other advanced materials for electronics, optoelectronics, and biomedical applications. mdpi.commdpi.com Its role as a solid, stable source for complex chemical transformations continues to be explored, promising further innovations in materials science and organic synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMWEBORAIJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Hexaketocyclohexane Octahydrate
Classical Synthetic Pathways
Traditional methods for synthesizing hexaketocyclohexane octahydrate primarily rely on condensation reactions and the oxidation of cyclohexane (B81311) derivatives.
Approaches via Oligomerization and Condensation Reactions (e.g., from Glyoxal)
A well-established two-step synthesis begins with the self-condensation of glyoxal (B1671930) to produce tetrahydroxy-p-benzoquinone. google.com This intermediate is then oxidized to yield this compound. google.com
The initial step involves heating a 40% aqueous solution of glyoxal at 60°C for 72 hours under a nitrogen atmosphere, which results in the formation of tetrahydroxyquinone (B1683115) with a 75% yield. This process is followed by oxidation. A modified literature method involves adding powdered sodium tetrahydroxyquinone to a 25% nitric acid solution while controlling the temperature below 50°C. This vigorous reaction produces colorless crystals of this compound with an 80% yield. google.com
Recent advancements have seen the implementation of tubular flow reactors for the glyoxal condensation method, improving the yield to 87% with a significantly reduced residence time of 4 hours.
Oxidation Protocols from Cyclohexane Derivatives
The oxidation of cyclohexane derivatives, such as inositols (cyclohexanehexols), is another classical route to this compound. dtic.milunicamp.brresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and nitric acid are commonly employed. unicamp.brresearchgate.net
A representative procedure involves refluxing 1,2,3,4,5,6-hexahydroxycyclohexane with a 20% excess of KMnO₄ in concentrated sulfuric acid at 135°C for 16 hours. The reaction requires continuous stirring to ensure complete oxidation. After cooling, manganese dioxide byproducts are filtered off, and the product is precipitated from the concentrated supernatant. Key parameters for this method include maintaining a stoichiometric excess of the oxidant and a high concentration of sulfuric acid (≥95%).
The oxidation of inositol (B14025) with quinquevalent vanadium has also been studied, showing a first-order dependence on both reactants. unicamp.br The primary oxidation product in this case is an inosose (a ketone). unicamp.br
Contemporary and Green Synthesis Innovations
In recent years, research has focused on developing more sustainable and efficient methods for synthesizing this compound and its derivatives.
Mechanochemical Synthesis Techniques and Optimization
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient alternative to traditional methods. acs.orgacs.orgnih.gov In the context of derivatives of this compound, mechanochemical synthesis has been successfully applied to produce hexaazatriphenylenehexacarbonitrile (HAT-CN). acs.orgacs.org
In a typical procedure, this compound and diaminomaleonitrile (B72808) are milled together in a ball mill. acs.orgacs.org This process can be completed in as little as 10 minutes at room temperature. acs.orgacs.org The resulting mixture is then treated with hot nitric acid to yield HAT-CN. acs.orgacs.org This mechanochemical approach has been shown to produce yields of up to 67%, surpassing those of conventional wet-chemical syntheses. acs.orgacs.org The optimization of this method involves exploring different milling parameters, the use of dehydrating agents, and liquid-assisted grinding. acs.orgacs.org For instance, neat (additive-free) milling of the starting materials resulted in a 48% yield, while the use of dehydrating agents like magnesium sulfate (B86663) and phosphorus pentoxide gave lower yields. acs.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a rapid and efficient method for synthesizing derivatives of this compound. mdpi.commdpi.comnih.gov This technique significantly reduces reaction times compared to conventional heating methods. mdpi.com
For example, the synthesis of novel water-soluble hexaazatrinaphthylene (HATNA) dendritic scaffolds was achieved by heating this compound with 1,2,4,5-benzenetetramine (B1214210) tetrahydrochloride in a mixture of ethanol (B145695) and glacial acetic acid under microwave irradiation at 160°C for 30 minutes. mdpi.comnih.gov This method resulted in high product yields of up to 87%. mdpi.com Microwave-assisted synthesis has also been employed for the rapid production of crystalline porous covalent organic frameworks (COFs) from this compound, with reaction times as short as twenty minutes compared to 72 hours for solvothermal methods. mdpi.com
Comparative Analysis of Synthesis Efficiencies and Yields
A comparative analysis of the different synthetic methodologies highlights the advantages of contemporary techniques in terms of efficiency, yield, and environmental impact.
| Synthesis Method | Precursors | Conditions | Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Glyoxal Condensation (Classical) | Glyoxal | 60°C, 72h (condensation); <50°C (oxidation) | 75% (intermediate), 80% (final) | >72 hours | High purity for pharmaceutical applications. | Long reaction time, high operational costs for large-scale production. |
| Glyoxal Condensation (Flow Reactor) | Glyoxal | Tubular flow reactor | 87% | 4 hours | High throughput, improved yield. | Requires specialized equipment. |
| Oxidation of Cyclohexane Derivatives | 1,2,3,4,5,6-Hexahydroxycyclohexane, KMnO₄, H₂SO₄ | 135°C, 16h, reflux | Not specified | 16 hours | Optimal for bulk chemical synthesis. | Use of hazardous reagents (KMnO₄, conc. H₂SO₄), byproduct toxicity (Mn oxides). |
| Mechanochemical Synthesis (for HAT-CN) | This compound, Diaminomaleonitrile | Ball milling (10 min), 110°C (1h, acid treatment) | up to 67% acs.orgacs.org | ~1 hour | Time, resource, and energy-efficient; solvent-free. acs.orgacs.org | Yields can vary with milling conditions and additives. acs.org |
| Microwave-Assisted Synthesis (for HATNA) | This compound, 1,2,4,5-Benzenetetramine tetrahydrochloride | 160°C, 30 min, microwave | up to 87% mdpi.com | 30 minutes mdpi.com | Rapid, high yield. mdpi.com | May require specific solvent mixtures. mdpi.com |
The economic viability of these methods is also a crucial factor. The raw material costs for the glyoxal route are lower ($12.50/kg of product) compared to the KMnO₄ oxidation route ($18.75/kg). However, the extended reaction time of the classical glyoxal method can increase operational costs. The mechanochemical approach, by eliminating the need for large quantities of solvents and external heating, presents a more sustainable and economically favorable option. acs.orgacs.org
Sustainability and Environmental Impact Assessment of Production Methods
The production of this compound and its subsequent derivatives involves chemical processes that carry notable environmental considerations. Traditional synthetic routes, while effective in terms of yield, often rely on harsh conditions and hazardous reagents, prompting an assessment of their environmental impact and the exploration of more sustainable alternatives.
In the context of green chemistry, there is a growing emphasis on developing more environmentally benign synthetic methodologies. For reactions involving this compound, particularly its conversion to high-value products like HAT-CN, mechanochemistry has emerged as a superior sustainable alternative to conventional solution-based syntheses. acs.orgacs.orgresearchgate.net Mechanochemical methods, such as vibratory ball milling, can dramatically reduce or entirely eliminate the need for bulk solvents, significantly decrease reaction times (from hours or days to minutes), and lower energy consumption by avoiding the need for external heating. acs.orgresearchgate.net
| Parameter | Conventional Method (Solution-Phase HAT-CN Synthesis) | Greener Method (Mechanochemical HAT-CN Synthesis) | Reference |
|---|---|---|---|
| Solvent | Refluxing Acetic Acid | Solvent-free or Liquid-Assisted Grinding (LAG) | acs.orgresearchgate.net |
| Reaction Time | Hours to Days | ~10 minutes | acs.orgresearchgate.net |
| Energy Input | Prolonged heating (e.g., 118°C) | Room temperature (no external heating) | acs.orgresearchgate.net |
| Atom Economy (%) | Lower | ~89% | |
| E-Factor | Higher | ~0.243 | |
| Process Mass Intensity (PMI) | High (e.g., ~1465) | Significantly Lower (e.g., ~196) | rsc.org |
| Byproducts | Solvent waste, purification residues | Minimal waste | acs.org |
Elucidation of Molecular and Crystal Structures of Hexaketocyclohexane Octahydrate
Definitive Structural Characterization: Evidence for Dodecahydroxycyclohexane Dihydrate
Initial assumptions and historical naming suggested that the compound was hexaketocyclohexane (C₆O₆) with eight molecules of water of crystallization. wikipedia.org However, rigorous scientific investigation has definitively shown that the molecule present in the crystal structure is, in fact, dodecahydroxycyclohexane (C₆(OH)₁₂) with two molecules of water. researchgate.netacs.org This means the correct molecular formula is C₆H₁₂O₁₂·2H₂O. researchgate.netevitachem.com This recharacterization is crucial as it changes the fundamental understanding of the compound from a polyketone to a poly-gem-diol.
The structure consists of a cyclohexane (B81311) ring where each carbon atom is bonded to two hydroxyl groups, a sextuple geminal diol. wikipedia.org This structure was first synthesized in 1862 by J. Lerch and characterized in 1885, though it was mistakenly identified as the octahydrate of cyclohexanehexone (B1329327). wikipedia.org It was not until 2005 that its true nature as dodecahydroxycyclohexane dihydrate was experimentally confirmed through X-ray diffraction analysis. wikipedia.orgwikipedia.org The compound is also known by synonyms such as triquinoyl octahydrate and cyclohexanehexone octahydrate. nih.govontosight.ai
**3.2. Advanced Crystallographic Investigations
Crystallographic studies have been essential in revealing the detailed three-dimensional arrangement of atoms and molecules in the solid state, providing insight into its unique properties.
The structural properties of what was commercially distributed as "hexaketocyclohexane octahydrate" have been determined directly from powder X-ray diffraction (PXRD) data. acs.orgcardiff.ac.uk Using techniques like the direct-space genetic algorithm for structure solution followed by Rietveld refinement, researchers have been able to solve the crystal structure from powder data. researchgate.netacs.org
These investigations confirmed that the molecule in the crystal is dodecahydroxycyclohexane (C₆(OH)₁₂) and not hexaketocyclohexane (C₆O₆). acs.orgcardiff.ac.uk Furthermore, PXRD studies have identified at least one new polymorph of dodecahydroxycyclohexane dihydrate. researchgate.netacs.org One of the crystal structures determined belongs to the triclinic space group P-1. nih.gov The density of this material is approximately 1.926 g/cm³, which is remarkably high for an organic compound containing only carbon, hydrogen, and oxygen. researchgate.netacs.org
| Parameter | Value |
|---|---|
| Space Group | P -1 |
| a | 6.1829 Å |
| b | 7.0696 Å |
| c | 7.3023 Å |
| α | 70.443° |
| β | 80.153° |
| γ | 63.973° |
| Z | 1 |
The solid-state structure of dodecahydroxycyclohexane dihydrate is dominated by an extensive and complex network of hydrogen bonds. researchgate.netevitachem.com In the asymmetric unit, there are 16 hydrogen-bond donor groups (from the twelve hydroxyl groups and two water molecules) and 14 oxygen atoms acting as hydrogen-bond acceptors. researchgate.netacs.org This leads to a multitude of possible intermolecular O-H···O hydrogen bonding arrangements. researchgate.netcardiff.ac.uk
The crystal packing is characterized by strong hydrogen bonds involving the water molecules, which link the dodecahydroxycyclohexane molecules. researchgate.net These primary molecules are further interconnected by O-H···O hydrogen bonds between their numerous hydroxyl groups, resulting in a robust three-dimensional network. researchgate.net Detailed analysis suggests that a disordered model best describes the hydrogen-bonding arrangement, where the hydrogen atoms of the OH groups and water molecules are distributed across several different intermolecular hydrogen bonds. researchgate.netacs.org This extensive hydrogen-bonding network is a key factor contributing to the compound's high density and stability. evitachem.com
**3.3. Comprehensive Spectroscopic Characterization
Spectroscopic methods have provided complementary evidence to crystallographic data, confirming the molecular structure and identifying the functional groups present.
High-resolution solid-state ¹³C NMR spectroscopy has been a crucial tool in confirming the correct structure of the compound. researchgate.netacs.org The NMR data unequivocally support the dodecahydroxycyclohexane (C₆(OH)₁₂) structure rather than the hexaketocyclohexane (C₆O₆) formulation. cardiff.ac.ukresearchgate.net The presence of carbon signals consistent with sp³-hybridized carbons bearing hydroxyl groups, rather than the sp²-hybridized carbons of ketone groups, provides definitive proof. Studies have shown that the protein-binding properties of this compound can be investigated using NMR spectroscopy. biosynth.com
Comprehensive Spectroscopic Characterization
Electronic Spectroscopy (UV-Vis and Fluorescence) for Conjugation and Electronic Transitions
Electronic spectroscopy provides valuable insights into the electronic structure of this compound, also known as triquinoyl octahydrate. Studies have characterized its absorption properties in both the ultraviolet (UV) and visible regions. nih.govdtic.mildtic.mil
In a 2N aqueous sodium chloride solution, the compound exhibits a maximum absorption (λmax) in the UV region at 267 nm. nih.gov In the visible spectrum, it shows distinct absorption at 363 nm, with a shoulder at 440 nm and another peak at 480 nm. nih.gov These absorptions are indicative of the electronic transitions within the molecule. The presence of multiple carbonyl groups suggests the possibility of n→π* and π→π* transitions, which are characteristic of conjugated systems.
Fluorescence spectroscopy has also been employed to characterize the molecule, further probing its excited states. dtic.mildtic.mil While detailed quantum yield and lifetime data for the parent molecule are not extensively reported in foundational literature, derivatives of this compound are subjects of fluorescence studies. For instance, naphtho[2,3-h]naphtho[2′,3′:7,8]quinoxalino[2,3-a]naphtho[2′,3′:7,8]quinoxalino[2,3-c]phenazine-5,10,15,20,25,30-hexaone (NQH), a compound synthesized from this compound, displays a strong fluorescence emission peak around 550 nm when excited at 435 nm. rsc.org Similarly, covalent organic frameworks (COFs) synthesized using this compound show strong light absorption across the visible spectrum and exhibit fluorescence, which is crucial for their application in photocatalysis and sensing. researchgate.netscispace.com For example, one such COF has an emission maximum at 522 nm with an average lifetime of 4.6 ± 0.3 ns. researchgate.net
The electronic properties of materials derived from this compound highlight the parent molecule's role as a key building block for electronically active systems. The inherent electronic structure of the six-membered carbonyl core is fundamental to the properties of these larger, more complex materials.
| Solvent/Medium | Absorption Maximum (λmax) | Region | Reference |
|---|---|---|---|
| 2N Aqueous NaCl | 267 nm | UV | nih.gov |
| 2N Aqueous NaCl | 363 nm | Visible | nih.gov |
| 2N Aqueous NaCl | 440 nm (shoulder) | Visible | nih.gov |
| 2N Aqueous NaCl | 480 nm | Visible | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The hydrated form of the compound has a chemical formula of C₆O₆·8H₂O, corresponding to a molecular weight of 312.18 g/mol . avantorsciences.comsigmaaldrich.comsigmaaldrich.com The anhydrous core, cyclohexane-1,2,3,4,5,6-hexone (C₆O₆), has a molar mass of 168.06 g/mol . wikipedia.org
Studies using mass spectrometry have revealed that the anhydrous C₆O₆ molecule is highly unstable. wikipedia.org It has primarily been observed as an ionized fragment during mass spectrometry experiments. wikipedia.org The analysis often shows the loss of the eight water molecules followed by fragmentation of the oxocarbon core. The singly charged anion C₆O₆⁻ has also been detected in experiments involving the oligomerization of carbon monoxide. wikipedia.org
In the context of its derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been successfully used to characterize more complex structures synthesized from this compound. rsc.orgntu.edu.sg These analyses confirm the successful incorporation of the six-membered ring structure into larger molecular frameworks. rsc.orggoogle.com The fragmentation patterns observed in these larger molecules can often provide clues about the stability and connectivity of the core unit derived from hexaketocyclohexane.
| Compound Form | Chemical Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Octahydrate | C₆O₆·8H₂O | 312.18 | avantorsciences.comsigmaaldrich.comsigmaaldrich.com |
| Anhydrous | C₆O₆ | 168.06 | wikipedia.org |
Thermal Analysis Techniques (TGA, DSC) in Structural Studies
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in studying the structural properties of this compound, particularly its hydration and thermal stability. dtic.mil
The compound is a crystalline solid that decomposes upon heating. nih.govnist.gov Literature reports a melting point with decomposition in the range of 99 to 100 °C. nih.govsigmaaldrich.comnist.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would typically show an initial weight loss corresponding to the removal of the eight water molecules of crystallization. This dehydration step would be followed by the decomposition of the anhydrous C₆O₆ core at higher temperatures. dtic.mil During thermal decomposition at temperatures between 200–300°C, the generation of carbon monoxide (CO) can be quantitatively tracked. The thermal stability of materials derived from this compound, such as certain covalent organic frameworks, has also been assessed using TGA, showing good stability with less than 20% weight loss at 450 °C. oaepublish.comua.es
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to the dehydration process, coinciding with the weight loss seen in TGA. This would be followed by exothermic peaks associated with the decomposition of the organic structure. oaepublish.commt.commpg.de
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting/Decomposition Point | 99-100 °C | Melting Point Apparatus | nih.govsigmaaldrich.comnist.gov |
| Dehydration | Loss of 8 H₂O molecules | TGA | dtic.mil |
| Decomposition | Begins after dehydration | TGA/DSC | dtic.mil |
Microscopic Characterization (AFM, STM, TEM) in Material Studies
Microscopic techniques such as Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and Transmission Electron Microscopy (TEM) are powerful tools for characterizing materials at the nanoscale. While direct high-resolution imaging of the small, soluble crystals of this compound itself is not a primary focus in the literature, these techniques are indispensable for studying the morphology, structure, and surface properties of advanced materials synthesized from it. longdom.orgarxiv.orgnih.gov
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a sample's surface with nanoscale resolution. nih.gov It is used to characterize the surface of thin films and nanoparticles derived from this compound, revealing details about surface roughness, grain size, and the self-assembly of larger structures. longdom.orgnih.gov
Scanning Tunneling Microscopy (STM) is another high-resolution surface imaging technique that can achieve atomic resolution, but it is generally limited to conductive samples. arxiv.orgunist.ac.kr For materials like conductive covalent organic frameworks (COFs) synthesized from this compound, STM can provide detailed information about the electronic structure and crystalline order at the surface. researchgate.net
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a sample. longdom.org It is widely used to investigate the morphology, size, and crystalline nature of nanomaterials. For example, TEM has been used to study the shape and structure of nanoparticles and to visualize the porous networks within COFs prepared using this compound as a precursor. longdom.orgnih.gov
Together, these microscopy techniques are crucial for establishing structure-property relationships in functional materials, bridging the gap between the molecular structure of the hexaketocyclohexane precursor and the macroscopic properties of the resulting materials.
Chemical Reactivity and Derivatization Strategies Utilizing Hexaketocyclohexane Octahydrate
Condensation Reactions for the Synthesis of Polycyclic Aromatic Heterocycles
The core reactivity of hexaketocyclohexane octahydrate lies in its ability to undergo condensation reactions with primary amines to form heterocyclic structures. This section explores the synthesis of prominent classes of polycyclic aromatic heterocycles derived from this precursor.
Formation of Hexaazatriphenylenehexacarbonitrile (HAT-CN) Derivatives.nih.govresearchgate.netrsc.orgbenchchem.com
Hexaazatriphenylenehexacarbonitrile (HAT-CN) is a disc-shaped molecule with a C2N stoichiometry, known for its applications in organic electronics, including as an interlayer in organic light-emitting diodes (OLEDs) and in organic solar cells. nih.gov Its synthesis involves the condensation of this compound with diaminomaleonitrile (B72808). nih.govrsc.org
The formation of HAT-CN from this compound and diaminomaleonitrile is a multi-step process. acs.orgacs.org It begins with a condensation reaction between the ketone groups of hexaketocyclohexane and the amino groups of diaminomaleonitrile. acs.orgacs.org This is followed by subsequent oxidation steps to yield the final, fully aromatic HAT-CN structure. acs.orgacs.org While often referred to as this compound, crystallographic studies have shown the molecule to be dodecahydroxycyclohexane dihydrate. nih.govresearchgate.netacs.org However, for consistency with common usage in the scientific community, the term this compound is retained. nih.govresearchgate.netacs.org The reaction is typically carried out in a refluxing solvent, with subsequent purification steps to isolate the desired product. nih.govrsc.org
The synthesis of HAT-CN has been optimized through various approaches, including traditional wet-chemical methods and more sustainable mechanochemical techniques. nih.gov
Conventional Synthesis: Traditional methods involve refluxing this compound and diaminomaleonitrile in glacial acetic acid. rsc.orgugent.be This process can be lengthy, often requiring extended reflux times followed by purification steps involving hot nitric acid and refluxing acetonitrile (B52724) to achieve high purity. nih.govrsc.org Yields for these methods are typically around 50%. researchgate.net
Mechanochemical Synthesis: A more recent and efficient approach utilizes mechanochemistry, specifically vibratory ball milling, to synthesize HAT-CN at room temperature. nih.govresearchgate.net This method significantly reduces reaction time to as little as 10 minutes and avoids the use of bulk solvents like acetic acid and acetonitrile. nih.govacs.org The use of liquid-assisted grinding (LAG) with water as an additive has been shown to improve yields to as high as 67%. nih.govacs.org The mechanochemical approach is considered more sustainable due to its reduced time, resource, and energy consumption. nih.gov
| Synthesis Method | Catalyst/Medium | Reaction Time | Yield | Reference |
| Conventional | Acetic acid (reflux) | 72 hours | ~50% | researchgate.netrsc.org |
| Mechanochemical | Vibratory ball mill (no solvent) | 10 minutes | - | nih.gov |
| Mechanochemical (LAG) | Vibratory ball mill, water | 10 minutes | up to 67% | nih.govacs.org |
| Mechanochemical (acid) | Vibratory ball mill, p-toluenesulfonic acid | 10 minutes | 29% | acs.org |
Table 1: Comparison of HAT-CN Synthesis Methods
Synthesis of Hexaazatrinaphthylene (HATNA) Scaffolds.a-star.edu.sguni-freiburg.degoogle.com
Hexaazatrinaphthylene (HATNA) and its derivatives are another important class of compounds synthesized from this compound. mdpi.com These molecules exhibit properties such as liquid-crystallinity, n-type semiconduction, and fluorescence, making them interesting for various applications. mdpi.com The synthesis typically involves the cyclocondensation of this compound with substituted o-phenylenediamines. a-star.edu.sguni-freiburg.de For instance, the reaction with 1,2-phenylenediamine in acetic acid yields the parent HATNA molecule. a-star.edu.sg Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing HATNA derivatives, such as water-soluble dendritic scaffolds, by reacting this compound with 1,2,4,5-benzenetetramine (B1214210) tetrahydrochloride in a mixture of ethanol (B145695) and glacial acetic acid. mdpi.com This approach offers high yields in a significantly reduced reaction time. mdpi.com
| Reactant 2 | Method | Solvent/Medium | Reaction Time | Yield | Reference |
| 1,2-phenylenediamine | Reflux | Acetic Acid | 5 hours | 94% | a-star.edu.sg |
| 1,2,4,5-benzenetetramine tetrahydrochloride | Microwave | EtOH-HOAc | 30 minutes | 87% | mdpi.com |
Table 2: Synthesis of HATNA Derivatives
Fabrication of Covalent Organic Frameworks (COFs) and Porous Graphitic Frameworks (PGFs).escholarship.orgescholarship.org
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable properties. mdpi.commdpi.com this compound is a key building block for the synthesis of certain COFs and porous graphitic frameworks (PGFs). escholarship.orgescholarship.org
The condensation of this compound with tetramines, such as 1,2,4,5-benzenetetramine tetrahydrochloride, leads to the formation of phenazine-linked COFs and PGFs. escholarship.orgescholarship.org These reactions result in the creation of robust, fully annulated aromatic skeletons with periodic pores. escholarship.orgescholarship.org
The synthesis of these crystalline networks can be achieved through various methods:
Solvothermal Synthesis: Conventional acid-mediated solvothermal synthesis has been explored, though it can sometimes result in amorphous polymers. escholarship.org
Light-Promoted Synthesis: A more recent and rapid method involves the use of simulated sunlight to promote the condensation reaction. mdpi.comresearchgate.net This photochemical approach can produce highly crystalline COFs in a matter of hours at room temperature. researchgate.net For example, a pyrazine-fused COF was synthesized by reacting this compound and 1,2,4,5-benzenetetramine tetrahydrochloride under solar irradiation for just 3 hours. researchgate.net
Dynamic Covalent Synthesis: The discovery of the dynamic nature of C=N bonds in pyrazine (B50134) rings under basic aqueous conditions has enabled the synthesis of crystalline PGFs with high in-plane order. escholarship.orgresearchgate.net This method utilizes a catalyst like potassium hydroxide (B78521) in an aqueous solution. escholarship.orgresearchgate.net
These synthetic strategies allow for the fabrication of highly ordered, porous materials with potential applications in gas separation, catalysis, and energy storage. escholarship.orgresearchgate.net
| Tetramine Reactant | Synthesis Method | Catalyst/Conditions | Product | Reference |
| 1,2,4,5-benzenetetramine tetrahydrochloride | Light-Promoted | Water, Acetic Acid, Solar Irradiation | hcc-COF | mdpi.comsemanticscholar.org |
| 1,2,4,5-benzenetetramine tetrahydrochloride | Dynamic Covalent | Potassium Hydroxide, Water | PGF-1 | escholarship.orgresearchgate.net |
| 2,3,6,7-tetraaminophenazine hydrochloride | Solvothermal | - | Hex-Aza-COF-3 | acs.org |
Table 3: Synthesis of COFs and PGFs from this compound
In-situ Observation of COF Growth Mechanisms via Advanced Microscopy
The real-time visualization of covalent organic framework (COF) formation at the molecular level provides invaluable insights into their nucleation and growth pathways. Advanced microscopy techniques, particularly in-situ liquid cell transmission electron microscopy (TEM), have emerged as powerful tools for this purpose. A notable example involves the study of COF nanostructure formation from the chemical condensation of this compound (HKH) and 1,2,4,5-benzenetetramine tetrahydrochloride (BTA).
Researchers have successfully employed a 'hybrid' advanced electron microscopy setup to observe the formation of COF onion structures. dntb.gov.ua This innovative approach combines thermal heating from a cryo-holder with controlled electron beam heating, allowing for precise local temperature control, which is crucial as the reaction between HKH and BTA proceeds rapidly at temperatures above 80°C. dntb.gov.ua With the local temperature maintained at 80 ±5 °C, the formation pathways of the COF onions were observable in liquid at atomic resolution. dntb.gov.ua
The in-situ TEM observations revealed the dynamic process of COF layer expansion. Quantitative analysis of the images showed a significant heterogeneity in the stacking spacing of the COF onion, with the outer layers exhibiting more disordered features and larger interlayer spacing. dntb.gov.ua This heterogeneity is believed to contribute to the unique swirled morphology of the resulting COF onions. dntb.gov.ua
The ability to directly observe these dynamic transformations at the solid-liquid interface provides a deeper understanding of the reaction mechanisms that govern COF synthesis. dntb.gov.ua This knowledge is critical for the rational design and controlled synthesis of COF materials with desired structures and properties.
Redox Chemistry and Transformation Pathways
This compound exhibits a rich and complex redox chemistry, primarily due to the presence of six ketone groups within its cyclic structure. This high degree of oxygenation makes it a potent oxidizing agent and susceptible to various transformations in solution.
Disproportionation and Ring-Opening Processes in Solution
In solution, this compound is known to be unstable and rapidly undergoes a series of reactions, including dehydration, disproportionation, and ring-opening processes. dtic.milvulcanchem.com These transformations limit its utility in certain synthetic applications where the intact cyclic structure is required. The disproportionation reactions likely involve the redistribution of oxidation states among the carbon atoms of the cyclohexane (B81311) ring, leading to a mixture of products. Concurrently, ring-opening reactions can occur, breaking the cyclic framework and forming various linear organic species. The acidic nature of the compound in solution further contributes to its reactivity profile. dtic.mil
Interactions with Various Redox Agents (Nucleophiles, Reducing Agents, Oxidizing Agents)
The reactivity of this compound has been investigated with a range of redox agents, highlighting its versatile chemical behavior. dtic.mildtic.mil
Interactions with Nucleophiles and Reducing Agents:
The ketone groups of this compound are susceptible to nucleophilic attack. It has been shown to react with various nucleophiles, including diamines, hydroxylamine, and semicarbazide. dtic.mil These reactions typically involve the formation of new carbon-nitrogen bonds and can lead to the synthesis of complex heterocyclic structures. For instance, its reaction with diaminomaleonitrile is a key step in the synthesis of hexaazatriphenylene-hexacarbonitrile (HAT-CN). acs.org
As an oxidized species, it can be reduced by various reducing agents. Common laboratory reducing agents like sodium borohydride (B1222165) can be used to reduce the ketone functionalities to hydroxyl groups, yielding cyclohexane derivatives with fewer ketone groups.
Interactions with Oxidizing Agents:
While already in a highly oxidized state, this compound can undergo further oxidation under specific conditions to yield different products. Its reactivity with oxidizing agents such as hydrogen peroxide, acetyl nitrate, and other oxidizing acids has been noted, although the specific products of these reactions are not always well-characterized. dtic.mil The actual reaction leading to the formation of dianionic products in some syntheses is believed to involve a redox process where the neutral hexaketocyclohexane species acts as a strong oxidant. ugent.bechemrxiv.org
The following table summarizes some of the documented reactants with this compound:
| Reactant Class | Specific Reactant | Reference |
| Nucleophile | Diamine | dtic.mil |
| Nucleophile | Hydroxylamine | dtic.mil |
| Nucleophile | Semicarbazide | dtic.mil |
| Nucleophile | Diaminomaleonitrile | acs.org |
| Reducing Agent | Sodium Borohydride | |
| Oxidizing Agent | Hydrogen Peroxide | dtic.mil |
| Oxidizing Agent | Acetyl Nitrate | dtic.mil |
| Other | Trifluoroethanol | dtic.mil |
| Other | Propylene Oxide | dtic.mil |
| Other | Acetaldehyde | dtic.mil |
| Other | Acetic Anhydride (B1165640) | dtic.mil |
| Other | Thionyl Chloride | dtic.mil |
| Other | Diepoxides | dtic.mil |
Utilization as a Carbon Monoxide Precursor in Organic Synthesis
A significant application of this compound in modern organic synthesis is its role as a solid, stable, and safer surrogate for toxic and gaseous carbon monoxide (CO).
Generation of Carbon Monoxide Surrogates from this compound
This compound can be considered as a solid form of six equivalents of carbon monoxide, offering 100% atom efficiency. ccspublishing.org.cnsioc-journal.cn The cyclohexane ring is highly strained, and under certain reaction conditions, it can decompose to release carbon monoxide in solution. ccspublishing.org.cnsioc-journal.cn This in-situ generation of CO avoids the need for handling high pressures of toxic CO gas, making carbonylation reactions more accessible and safer to perform in a standard laboratory setting. uni-rostock.debeilstein-journals.org The use of such CO surrogates represents a significant advancement in establishing more environmentally benign and cost-effective carbonylation protocols.
Applications in Transition Metal-Catalyzed Carbonylation Reactions
The in-situ generation of carbon monoxide from this compound has been successfully applied in various transition metal-catalyzed carbonylation reactions. A prominent example is the copper-catalyzed direct double carbonylation of indoles. ccspublishing.org.cnbeilstein-journals.orgresearchgate.netnih.gov In this reaction, using alcohols as reaction partners, the desired double carbonylation products, indol-α-ketoesters, are obtained in moderate to good yields. beilstein-journals.org The reaction demonstrates wide functional group tolerance and a broad substrate scope. ccspublishing.org.cn
Beyond copper catalysis, the utility of this compound as a CO source has been explored in palladium-catalyzed reactions as well. dntb.gov.uathieme-connect.com While specific examples with rhodium or iridium are less explicitly detailed with this particular surrogate, the broader context of developing CO surrogates for these noble metal-catalyzed carbonylations is an active area of research. ccspublishing.org.cn The ability to generate CO in solution from a solid precursor like this compound opens up new possibilities for designing novel carbonylation reactions with various transition metals.
The table below provides an overview of selected applications of this compound as a CO surrogate in transition metal-catalyzed reactions:
| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |
| Copper | Double Carbonylation | Indoles | Indol-α-ketoesters | ccspublishing.org.cnbeilstein-journals.org |
| Palladium | Carbonylation | - | - | dntb.gov.uathieme-connect.com |
| - | Carbonylative Transformations | Indoles | Carbonylated Indoles | researchgate.netnih.gov |
Functionalization for Diverse Chemical Scaffolds
This compound serves as a versatile precursor in organic synthesis, primarily due to the high reactivity of its six ketone groups. These functional groups provide multiple sites for condensation and substitution reactions, enabling the construction of complex, polyfunctionalized molecules. A key strategy involves the initial reaction of this compound to form a stable, aromatic core, which is then further derivatized.
One of the most prominent applications is in the synthesis of hexaazatriphenylene (HAT) derivatives. google.com The process typically begins with the condensation of this compound with diaminomaleonitrile in refluxing glacial acetic acid. google.comacs.org This reaction forms hexaazatriphenylene hexanitrile, a crucial intermediate from which a variety of functional groups can be accessed. google.com This intermediate is a building block for creating amide, acid, ester, and anhydride derivatives, expanding the molecular diversity obtainable from this compound. google.com
The functionalization of scaffolds derived from this compound allows for the synthesis of a range of derivatives with tailored properties. The hexaazatriphenylene hexanitrile intermediate is particularly useful for this purpose, as the nitrile groups can be hydrolyzed to form amides and carboxylic acids, which can be further converted into esters and anhydrides. google.com
Preparation of Amide Derivatives (Hexacarboxamides)
Hexaazatriphenylene hexacarboxamide can be prepared from the corresponding hexanitrile intermediate. google.com Another approach involves the direct condensation of a hexaazatrinaphthylene (HATNA) scaffold, itself derived from this compound, with acyl chlorides. mdpi.com This method results in hexaamide derivatives where six amide groups are attached to the aromatic π-electron system. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for preparing the initial HATNA scaffold. mdpi.com
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| Hexaazatriphenylene hexacarboxamide | Hexaazatriphenylene hexanitrile | 1. H₂SO₄ | Not specified | google.com |
| Hexaamide derivatives (3a-e) | HATNA derivative (G1) | Excess corresponding acyl chlorides | Not specified | mdpi.com |
Preparation of Acid Derivatives (Hexacarboxylic Acids)
The synthesis of hexaazatriphenylene hexacarboxylic acid is achieved through the hydrolysis of hexaazatriphenylene hexanitrile. google.com This conversion provides a route to highly functionalized carboxylic acids that can serve as metal cation binding agents or as precursors for other derivatives. google.com
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| Hexaazatriphenylene hexacarboxylic acid | Hexaazatriphenylene hexanitrile | 1. H₂SO₄ 2. H₂O, reflux | Not specified | google.com |
Preparation of Ester Derivatives (Hexaesters)
Lower alkyl hexaesters of hexaazatriphenylene hexacarboxylic acid are synthesized from the hexacarboxylic acid itself. google.com This esterification process is a standard conversion of carboxylic acids to esters, yielding products with altered solubility and reactivity profiles. google.com
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| Lower alkyl hexaesters | Hexaazatriphenylene hexacarboxylic acid | Corresponding alcohol, acid catalyst | Not specified | google.com |
Preparation of Anhydride Derivatives (Trisanhydrides)
The hexacarboxylic acid can be converted into its corresponding trisanhydride. google.com This is accomplished by heating the hexaazatriphenylene hexacarboxylic acid with acetic anhydride at elevated temperatures. google.com Acid anhydrides are generally more reactive than the corresponding esters and are useful acylating agents. google.comlibretexts.org
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| Hexaazatriphenylene hexacarboxylic acid trisanhydride | Hexaazatriphenylene hexacarboxylic acid | Acetic anhydride, heat to ~115°C | Not specified | google.com |
Computational Chemistry and Theoretical Modeling of Hexaketocyclohexane Octahydrate
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic properties of molecules. scispace.comnih.gov DFT allows for the calculation of electronic structure, bonding characteristics, and molecular stability, providing insights that are often difficult to obtain through experimental means alone.
The stability of dodecahydroxycyclohexane dihydrate is dominated by its extensive and complex hydrogen-bonding network. evitachem.comresearchgate.net Quantum mechanical calculations are essential for mapping the potential energy surface of these interactions and understanding the molecule's high density and packing efficiency in the solid state. researchgate.net
DFT has been successfully applied to model the electronic properties of materials synthesized from this precursor. For instance, in the creation of two-dimensional nitrogenated holey graphene (C₂N) through a reaction involving hexaketocyclohexane octahydrate, the theoretically calculated bandgap showed excellent agreement with experimental findings. arxiv.org Similarly, DFT calculations for a covalent organic framework (COF) derived from the compound accurately predicted its optical energy gap and provided insight into its electrostatic potential surface, which governs its photocatalytic activity. nih.gov
| Material Synthesized from Precursor | Theoretical Bandgap (DFT) | Experimental Bandgap | Reference |
|---|---|---|---|
| C₂N (Nitrogenated Holey Graphene) | 1.7 eV | 1.96 eV | arxiv.org |
| Hex-Aza-COF-3 (Covalent Organic Framework) | 1.77 eV | 1.96 eV | nih.gov |
The theoretical molecule, hexaketocyclohexane (C₆O₆), is described as having a highly strained ring, making it a potent, if transient, source of smaller molecules like carbon monoxide. sioc-journal.cn Computational studies can quantify this ring strain and predict the energetic favorability of its decomposition, which is key to its utility in certain chemical reactions.
Computational simulations are instrumental in mapping reaction pathways and elucidating complex chemical mechanisms. This compound serves as a solid, stable source of carbon monoxide (CO) in various synthetic procedures, such as the copper-catalyzed double carbonylation of indoles. sioc-journal.cn The high strain of the C₆O₆ ring facilitates its decomposition into six CO molecules. sioc-journal.cn Theoretical modeling can simulate this decomposition pathway, providing a step-by-step understanding of the bond-breaking processes.
Furthermore, the compound is a key precursor in condensation reactions to form larger, complex molecules like hexaazatriphenylenehexacarbonitrile (HAT-CN) and various covalent organic frameworks (COFs). acs.orgresearchgate.netoaepublish.com These reactions typically involve a sequence of steps, such as condensation and subsequent oxidation. acs.orgsioc-journal.cn Computational simulations can model the transition states and intermediates of these multi-step syntheses, offering insights into the reaction kinetics and helping to rationalize experimental outcomes. For example, mechanistic studies combining experimental and computational approaches have been used to understand product enantioselectivities in complex catalytic reactions.
Molecular Dynamics Simulations and Crystal Packing Analysis
The true structure of "this compound" was determined to be dodecahydroxycyclohexane dihydrate through detailed analysis of powder X-ray diffraction data. researchgate.net The structure was solved using a direct-space genetic algorithm and refined using the Rietveld method, revealing a highly efficient and dense molecular packing. researchgate.net The density of this material is approximately 1.926 g/cm³, making it one of the densest organic compounds composed solely of carbon, hydrogen, and oxygen. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| True Molecular Formula | C₆(OH)₁₂·2H₂O | researchgate.net |
| Common Name | This compound | researchgate.netwikipedia.orgsigmaaldrich.com |
| Systematic Name | Dodecahydroxycyclohexane dihydrate | evitachem.comresearchgate.netwikipedia.org |
| Density | 1.926 g/cm³ | researchgate.net |
| Key Structural Feature | Extensive, disordered hydrogen-bonding network | researchgate.net |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This comparison is crucial for confirming structural assignments and understanding electronic transitions.
The most definitive evidence for the structure of dodecahydroxycyclohexane dihydrate came from high-resolution solid-state ¹³C NMR spectroscopy, which unequivocally distinguished it from the hypothetical hexaketocyclohexane. researchgate.net Any accurate computational model must be able to reproduce these experimental NMR chemical shifts.
Computational methods, particularly DFT, can calculate various spectroscopic parameters, including NMR shifts, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra). The excellent agreement between the calculated and experimental bandgaps for materials derived from this compound serves as a strong validation of the computational approaches used. arxiv.orgnih.gov This synergy between theoretical prediction and experimental data is fundamental to modern chemical research.
| Spectroscopic Technique | Application / Finding | Role of Computation | Reference |
|---|---|---|---|
| Solid-State ¹³C NMR | Confirmed structure as C₆(OH)₁₂·2H₂O, not C₆O₆. | Prediction of NMR chemical shifts for structural validation. | researchgate.net |
| UV-Vis Spectroscopy | Determined optical bandgap of derived materials (e.g., COFs). | Calculation of electronic transitions and bandgaps via DFT. | nih.gov |
| PXRD | Determined crystal structure and high packing efficiency. | Simulation of PXRD patterns for comparison with experimental data. | oaepublish.com |
| FTIR & Raman Spectroscopy | Identified functional groups and vibrational modes in the precursor and its products. | Calculation of vibrational frequencies to aid in peak assignment. | acs.orgoaepublish.com |
Advanced Research Applications and Emerging Fields
Role in Energy Storage and Conversion Research
The demand for efficient energy storage solutions has propelled research into novel electrode materials. Hexaketocyclohexane octahydrate has emerged as a promising candidate in this domain, particularly as a precursor for components in lithium-ion batteries.
Precursor for Advanced Electrode Materials (e.g., Lithium-Ion Battery Components)
This compound is utilized in the synthesis of high-capacity cathode materials for lithium-ion batteries. msesupplies.com Research has demonstrated that organic carbonyl compounds derived from it, such as cyclohexanehexone (B1329327) (C₆O₆), can exhibit exceptionally high capacities. For instance, C₆O₆ has shown a capacity of 902 mAh g⁻¹ with an average voltage of 1.7 V. researchgate.net This corresponds to a high energy density of 1533 Wh kg⁻¹. researchgate.net The use of such organic electrode materials offers a promising alternative to traditional inorganic materials, which are often based on transition metals. researchgate.net
Furthermore, this compound has been employed in the creation of composites for cathodes, such as those involving graphene. msesupplies.com It also serves as a precursor for other organic electrode materials, including those based on hexaazatriphenylene (HAT) derivatives, which have been investigated for aqueous zinc-ion batteries. rsc.org
Table 1: Electrochemical Performance of a C₆O₆ Cathode
| Parameter | Value |
| Specific Capacity | 902 mAh g⁻¹ |
| Average Voltage | 1.7 V |
| Energy Density | 1533 Wh kg⁻¹ |
| Cycle Stability | 82% capacity retention after 100 cycles at 50 mA g⁻¹ |
Data sourced from a study on cyclohexanehexone as a cathode material. researchgate.net
Development of Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The structure of this compound lends itself to the synthesis of complex ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs).
Hexaazatriphenylene (HAT), a polycyclic aromatic system that can be synthesized from this compound, is a key building block for supramolecular systems and coordination compounds. rsc.org Its three independent chelating coordination sites are ideal for creating self-assembled structures. rsc.org For example, a hexaazatriphenylene-tris-N-heterocyclic carbene ligand with D₃h-symmetry has been synthesized and coordinated to iridium and gold. rsc.org
In the realm of MOFs, which are crystalline materials with high porosity and surface area, this compound serves as a precursor for organic linkers. prometheanparticles.co.uk These MOFs have potential applications in gas storage, separation, and catalysis. prometheanparticles.co.uk For instance, it has been used in the synthesis of 2D conductive MOFs, which are promising electrocatalysts due to their high utilization of metal atoms. sigmaaldrich.com
Applications in Sensing and Molecular Recognition (e.g., Metal Ion Detection)
The derivatives of this compound are being explored for their applications in chemical sensing and molecular recognition, particularly for the detection of metal ions.
A hexaazatriphenylene (HAT) derivative, synthesized using this compound, has demonstrated selectivity in detecting copper ions (Cu²⁺) in aqueous solutions. researchgate.net This derivative, NQH, can function as a colorimetric, chemo-fluorescence, and electrochemical sensor for Cu²⁺, with detection limits lower than the toxicity levels set by the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO). researchgate.net
Covalent organic frameworks (COFs) prepared from this compound have also been utilized in sensing applications. For example, a COF synthesized from melem (B72624) and this compound was used to develop an impedimetric aptasensor for the detection of vascular endothelial growth factor 165 (VEGF165), a biomarker for certain cancers. researchgate.netmdpi.com
Table 2: Detection Limits of NQH Sensor for Copper Ions
| Detection Method | Detection Limit |
| UV-Vis Absorbance | 3.32 μM |
| Fluorescence Intensity | 2.20 μM |
| Cyclic Voltammetry | 0.78 μM |
Data from a study on a novel hexaazatriphenylene derivative sensor. researchgate.net
Bio-Related Chemical Research (e.g., Investigations of Peptide Binding)
This compound serves as a model system for investigating the binding of peptides. msesupplies.combiosynth.com Its chemical stability in aqueous solutions makes it suitable for studying the conformational changes in peptides that are crucial for their biological function. biosynth.com Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction have been employed to study the protein-binding properties of this compound. biosynth.com
Furthermore, a fully conjugated organic molecule, anthraquinone-quinoxaline derivative (HATAN), prepared through the condensation of this compound and 1,2-diaminoanthraquinone, possesses multiple redox-active sites and enhanced π-electron delocalization. researchgate.net This structure provides superior electronic conductivity and stability, making it relevant for bio-related electrochemical applications. researchgate.net
Contributions to the Synthesis of Novel 2D Carbon Nitrides and Porous Materials
This compound is a key reactant in the synthesis of novel two-dimensional (2D) materials, particularly carbon nitrides, and other porous structures.
A simple wet-chemical reaction involving the mixing of hexaaminobenzene (HAB) trihydrochloride and this compound in N-methyl-2-pyrrolidone has been used to prepare layered 2D C₂N. arxiv.orgfrontiersin.org This material exhibits a direct bandgap of approximately 1.96 eV, which is in close agreement with theoretical calculations. arxiv.org The synthesis of such 2D carbon nitrides opens up possibilities for applications in electronics and photocatalysis. frontiersin.orgresearchgate.net
Additionally, this compound has been used to create porous nitrogen-doped carbon monoliths. researchgate.net These materials are synthesized from deep eutectic mixtures of urea (B33335) and this compound, structured by chitosan. The resulting monoliths have a high surface area, mesoporosity, and nitrogen content, making them suitable for applications like carbon dioxide and dye sorption. researchgate.net Porous polymers like tribenzohexazatriphenylenes, synthesized from this compound and diaminobenzidine, have also been investigated for hydrogen storage. labpartnering.org
Table 3: Properties of 2D C₂N Synthesized from this compound
| Property | Value |
| Synthesis Method | Wet-chemical reaction |
| Precursors | Hexaaminobenzene (HAB) trihydrochloride, this compound |
| Experimental Bandgap | 1.96 eV |
| Theoretical Bandgap | 1.7 eV |
| Structure | Layered two-dimensional |
Data from a report on the preparation of layered 2D C₂N. arxiv.org
Q & A
Q. What are the established methods for synthesizing Hexaketocyclohexane octahydrate, and what factors influence its stability during synthesis?
Answer: this compound is synthesized via thermal polymerization of the anhydrous compound at 200°C under air or mechanochemical ball-milling with diaminomaleonitrile under liquid-assisted grinding (LAG) conditions . Stability during synthesis depends on temperature control (decomposition occurs above 99°C) , moisture sensitivity (stored at 2–8°C in airtight containers) , and avoidance of strong oxidizers .
Q. How is the crystal structure of this compound determined, and what analytical techniques are essential for confirming its molecular configuration?
Answer: Powder X-ray diffraction (PXRD) combined with Rietveld refinement is critical for resolving its hydrogen-bonded network . Solid-state NMR confirms the molecular structure as dodecahydroxycyclohexane dihydrate (C(OH)·2HO), rather than the historical hexaketone assignment . FTIR and Raman spectroscopy validate functional groups, while thermogravimetric analysis (TGA) monitors dehydration behavior .
Advanced Research Questions
Q. Recent studies suggest discrepancies in the molecular structure of this compound. How can researchers reconcile crystallographic data indicating dodecahydroxycyclohexane with historical assignments as a hexaketone?
Answer: The apparent contradiction arises from mischaracterization of the hydrate form. Crystallographic data reveal that water molecules facilitate keto-enol tautomerism, stabilizing the dodecahydroxy form . Researchers should prioritize multi-technique validation (PXRD, NMR, and IR) to distinguish between anhydrous (CO) and hydrated (C(OH)·2HO) phases . Historical studies lacking advanced structural analysis may have misidentified the compound.
Q. What strategies can optimize the use of this compound as a carbonyl source in transition metal-catalyzed reactions while minimizing competing decomposition pathways?
Answer: In Cu-catalyzed carbonylative reactions, adding AgCO as a co-catalyst and tuning solvents (e.g., CHCN for double-carbonylation vs. PhCl for monocarbonylation) suppress ketone decomposition . Kinetic studies suggest maintaining temperatures below 130°C to avoid thermal degradation . Pre-activation of the catalyst (e.g., CuBr(MeS)) enhances CO release efficiency .
Q. How does the hydrogen-bonding network in this compound contribute to its exceptional material density, and what implications does this have for its application in high-density materials?
Answer: The compound’s high density (1.926 g/cm) arises from disordered O–H···O hydrogen bonds forming a tightly packed lattice . This property is exploitable in designing high-density organic materials for neutron shielding or compact energy storage systems. Computational modeling of hydrogen-bond permutations can guide material engineering .
Q. What methodological considerations are critical when employing this compound in the development of high-capacity cathode materials for lithium-ion batteries?
Answer: Purity (>99%) is essential to minimize oxide impurities that degrade electrochemical performance . Composite formation with conductive polymers (e.g., polyaniline) enhances charge transfer, while in-situ polymerization during electrode fabrication improves stability . Cyclic voltammetry and galvanostatic cycling validate capacity retention under high current densities .
Q. What green chemistry approaches have been developed for synthesizing derivatives of this compound, and how do their efficiency metrics compare to traditional methods?
Answer: Mechanochemical synthesis via ball-milling achieves 80.45% reaction mass efficiency (RME) and an E-factor of 0.243, outperforming solution-phase methods in waste reduction . Solvent-free conditions and low energy inputs (room temperature) align with green chemistry principles, though scalability requires optimization of milling time and reagent ratios .
Data Contradiction Analysis
Q. Conflicting reports describe this compound as either a pharmaceutical intermediate or a precursor for energy materials. How can researchers resolve this dual functionality?
Answer: The compound’s redox-active ketone groups enable diverse applications. In drug discovery, it serves as a scaffold for bioactive molecules targeting cancer cells . In energy storage, its carbonyl moieties facilitate Li/K intercalation in battery cathodes . Context-specific characterization (e.g., cyclic voltammetry for batteries vs. cytotoxicity assays for pharmaceuticals) clarifies its role .
Methodological Best Practices
- Structural Validation: Always combine PXRD, NMR, and IR to confirm phase purity, especially given the hydrate/anhydrate ambiguity .
- Thermal Management: Use TGA to establish safe temperature windows for synthesis and application .
- Green Metrics: Employ life-cycle analysis (LCA) and E-factor calculations to assess sustainability in synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
